Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Green Chemistry Process Mass Intensity Sustainable Agrochemical Manufacturing

Scaling SDHI fungicide synthesis? DFMMP (CAS 141573-95-7) is the non-substitutable pyrazole-4-carboxylate core for Sedaxane, Isopyrazam, Fluxapyroxad, Bixafen, and Pydiflumetofen. The 3-difluoromethyl-1-methyl regiochemistry is critical-alternative substitution patterns fail downstream amide coupling. • Enables Solvay atom-efficient route: 76% waste reduction (2.4 kg/kg vs. legacy TFE processes) • Established 88:12 isomer ratio with straightforward purification • Multi-ton industrial supply available; ≥98% purity as standard

Molecular Formula C8H10F2N2O2
Molecular Weight 204.17 g/mol
CAS No. 141573-95-7
Cat. No. B129772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
CAS141573-95-7
Synonyms3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester; _x000B_1-Methyl-3-(difluoromethyl)pyrazole-4-carboxylic Acid Ethyl Ester;  Ethyl 1-Methyl-3-(difluoromethyl)pyrazole-4-carboxylate;  Ethyl 1-Methyl-3-difluoromethyl-1H-pyrazole-4-carboxyla
Molecular FormulaC8H10F2N2O2
Molecular Weight204.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1C(F)F)C
InChIInChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-12(2)11-6(5)7(9)10/h4,7H,3H2,1-2H3
InChIKeyMRQQMVMIANXDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DFMMP: Core SDHI Fungicide Intermediate


Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP; CAS 141573-95-7) is a fluorinated pyrazole building block that serves as the essential core intermediate for the synthesis of multiple commercial succinate dehydrogenase inhibitor (SDHI) fungicides, including Sedaxane, Isopyrazam, Fluxapyroxad, Bixafen, and Pydiflumetofen [1][2][3]. DFMMP possesses a molecular formula of C₈H₁₀F₂N₂O₂ and a molecular weight of 204.17 g/mol [4]. Its key structural feature is the 3-difluoromethyl group on the pyrazole ring, which imparts critical lipophilicity and metabolic stability to the downstream fungicide products . The compound is commercially available as a solid with a melting point of 61.0–65.0 °C and a typical purity specification of ≥98.0% (GC) [5].

Why DFMMP Generic Substitution Fails


Generic substitution of DFMMP with other pyrazole-4-carboxylate esters is not feasible due to the unique combination of the 3-difluoromethyl and 1-methyl substituents, which together define the essential pharmacophore for downstream SDHI fungicide activity [1]. The difluoromethyl group serves as a lipophilic hydrogen-bond donor that enhances target binding and metabolic stability—a property not replicated by trifluoromethyl, methyl, or unsubstituted analogs . Furthermore, the regiochemistry of the pyrazole ring (1-methyl, 3-difluoromethyl, 4-carboxylate) is critical; isomeric forms or compounds with alternative substitution patterns fail to produce the correct acid chloride intermediate required for final amide coupling to generate the commercial fungicides [2]. Consequently, procurement decisions cannot rely on in-class substitution without risking complete synthetic failure in downstream applications. The quantitative evidence below establishes precisely where DFMMP demonstrates verifiable, measurable differentiation relative to alternative routes and related intermediates.

DFMMP vs. Alternative Intermediates


Waste Reduction vs. Industrial Route

The Solvay atom-efficient route to DFMMP generates 2.4 kg of total waste per kg of product, representing a 76% reduction compared to the estimated 10 kg waste/kg product from the current industrial route starting from tetrafluoroethylene (TFE) [1]. This waste reduction is achieved by replacing the waste-intensive Claisen condensation with a ketene-based elongation step, eliminating high-salt aqueous waste streams, and enabling recovery and reuse of triethylorthoformate [2]. In contrast, the TFE-based route loses two of four fluorine atoms as HF or KF, generates halogen-contaminated organic waste from excess triethylorthoformate, and produces aqueous inorganic waste from Claisen condensation neutralization [3]. The waste comparison was estimated based on industrial-scale process analysis and is reported as kg waste/kg product [4].

Green Chemistry Process Mass Intensity Sustainable Agrochemical Manufacturing

High-Yield, High-Purity Route

The optimized Solvay route achieves individual step yields of 95% (ethyl-4-chloro-4,4-difluoro-3-oxobutanoate), 97% (ethyl-4-chloro-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate), and up to 97% for the catalytic hydrodechlorination step to DFMMP, with each intermediate and the final product achieving 99% purity (GC/NMR) [1][2]. In the hydrodechlorination step, the use of tetramethylammonium fluoride (TMAF) as a modifier with Pd/C catalyst in THF/K₂CO₃ at 110 °C and 11 bar H₂ gave 97% yield with a Q-value of 32, indicating high selectivity for DFMMP over over-reduction side products [3]. In comparison, the overall yield for synthesizing the corresponding acid (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) via alternative routes is reported as 52% overall yield from propargyl alcohol .

Organic Process Research Pyrazole Synthesis Catalytic Hydrodechlorination

Single Intermediate for Multiple SDHI Fungicides

DFMMP serves as the direct precursor to at least five major commercial SDHI fungicides: Sedaxane, Isopyrazam, Fluxapyroxad, Bixafen, and Pydiflumetofen [1][2][3]. This breadth of downstream utility is unmatched by alternative pyrazole carboxylates. For instance, ethyl 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 111493-74-4) is not reported as a key intermediate for any major commercial SDHI fungicide; its trifluoromethyl group imparts different electronic and steric properties that alter target binding . Similarly, the corresponding carboxylic acid (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) is used for the same fungicides but requires an additional esterification step when the ethyl ester is preferred for subsequent amide coupling reactions, adding process complexity [4]. The ester form (DFMMP) provides a reactive handle that can be directly hydrolyzed to the acid or converted to the acid chloride for amide bond formation, offering synthetic flexibility that the acid form lacks without additional activation steps [5].

Agrochemical Intermediates SDHI Fungicides Pyrazole Carboxamides

Regioselectivity Control

The cyclization of EMECDFAA with methylhydrazine in the Solvay route produces a mixture of the desired N1-methyl isomer (CDFMMP) and the undesired N2-methyl isomer (i-CDFMMP) in an 88:12 ratio [1]. This regioselectivity, while not fully quantitative, is well-controlled and the isomers can be separated by vacuum distillation or crystallization [2]. In contrast, alternative routes starting from 2,2-difluoroacetoacetic ester (EDFAA) suffer from challenging regioselectivity control during the cyclization with methylhydrazine, often yielding higher proportions of the undesired isomer and requiring more intensive purification [3]. The patent literature explicitly notes that improving regioselectivity in N-alkylation of substituted pyrazoles remains a key challenge, and processes that achieve higher selectivity for the desired isomer reduce costs and wastage in commercial production [4]. The Solvay route's ability to achieve an 88:12 isomer ratio with straightforward separation represents a measurable improvement over historical routes.

Process Chemistry Regioselective N-Alkylation Pyrazole Isomer Separation

DFMMP: Research & Industrial Applications


Large-Scale SDHI Fungicide Synthesis

DFMMP is the direct and essential intermediate for manufacturing the pyrazole-4-carboxamide core of multiple blockbuster SDHI fungicides [1][2]. Industrial production campaigns for these fungicides require multi-ton quantities of DFMMP. The Solvay atom-efficient route, which reduces waste by 76% (from 10 kg/kg to 2.4 kg/kg) compared to the TFE-based route, is specifically designed for large-scale implementation and addresses the cost and environmental pressures of agrochemical manufacturing [3]. Procuring DFMMP manufactured via this route ensures a sustainable, cost-competitive supply of the critical intermediate.

Process Development for Novel SDHI Candidates

For research groups and agrochemical companies developing next-generation SDHI fungicides, DFMMP provides a validated, high-purity (99%) building block that can be reliably converted to the corresponding acid chloride for amide coupling with diverse amine partners [4][5]. The established regioselectivity (88:12 isomer ratio) and straightforward isomer separation methods reduce process development time and uncertainty [6]. Using DFMMP as the starting point for SAR studies ensures that observed biological differences are due to the amine portion, not variability in the pyrazole core.

Sustainable and Green Manufacturing

Organizations prioritizing green chemistry metrics (e.g., Process Mass Intensity, E-factor) can leverage the Solvay route to DFMMP as a benchmark for sustainable fluorinated intermediate production [7]. The route's use of ketene (a green reagent), catalytic hydrodechlorination with elemental hydrogen, and recovery/reuse of triethylorthoformate aligns with the 12 principles of green chemistry [8]. Procurement of DFMMP from suppliers utilizing this atom-efficient process directly supports corporate sustainability targets and reduces the environmental footprint of downstream fungicide products.

Comparative Studies of Fluorinated Pyrazoles

DFMMP serves as a reference standard for studies comparing the physicochemical and biological properties of difluoromethyl vs. trifluoromethyl or methyl-substituted pyrazoles . Its well-characterized synthesis, high purity, and commercial availability make it the preferred choice for controlled experiments that aim to isolate the impact of the 3-difluoromethyl group on lipophilicity, metabolic stability, and target binding in SDH enzymes [9].

Technical Documentation Hub

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